3-Formylcrotyl acetate
Overview
Description
It is a mono-constituent substance of organic origin, primarily used for research and development purposes. This compound is characterized by its unique structure, which includes both an aldehyde and an ester functional group, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
3-Formylcrotyl acetate has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways involving aldehydes and esters.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a way that induces biochemical changes, but the specifics of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
Acetate, a related compound, is known to be involved in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation
Pharmacokinetics
The impact of these properties on the bioavailability of 3-Formylcrotyl acetate is also unknown
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used as a vitamin A intermediate
Molecular Mechanism
The molecular mechanism of 3-Formylcrotyl acetate is not well-understood. It is known that acetylation can occur with thiol groups (sulfur), hydroxyl groups (oxygen), and often amino groups (nitrogen). Acetylation reactions can target small molecules and metabolites, or they can occur on proteins
Metabolic Pathways
Acetyl-CoA is a key precursor for many biochemical reactions, and several native pathways compete with the production of compounds like this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylcrotyl acetate typically involves the hydroformylation of 1-vinylethylene diacetate under high-pressure conditions. This process yields the branched aldehyde with regioselectivities of up to 80% . The intermediate product is then converted into the α,β-unsaturated aldehyde, which is subsequently acetylated to form this compound.
Industrial Production Methods: Industrial production of this compound often employs the Wittig reaction, a well-known method for converting carbonyl compounds into olefins. This reaction is adapted to industrial conditions by using readily accessible solvents and proton acceptors, as well as a simplified synthesis for the auxiliary reagent triphenylphosphine .
Chemical Reactions Analysis
Types of Reactions: 3-Formylcrotyl acetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Formylcrotyl acid.
Reduction: 3-Hydroxycrotyl acetate.
Substitution: Various substituted esters and amides.
Comparison with Similar Compounds
3-Formylcrotyl alcohol: Similar structure but with a hydroxyl group instead of an ester.
3-Formylcrotyl acid: The aldehyde group is oxidized to a carboxylic acid.
3-Formylcrotyl amide: The ester group is replaced with an amide.
Uniqueness: 3-Formylcrotyl acetate is unique due to its dual functional groups (aldehyde and ester), which provide versatility in chemical reactions and applications. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-Formylcrotyl acetate can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Crotonaldehyde", "Acetic anhydride", "Sodium acetate", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Chloroacetic acid", "Ethanol" ], "Reaction": [ "Step 1: Crotonaldehyde is reacted with methanol and sulfuric acid to form 3-methoxycrotonaldehyde.", "Step 2: 3-methoxycrotonaldehyde is then reacted with chloroacetic acid in the presence of sodium hydroxide to form 3-methoxycrotonylglycine.", "Step 3: 3-methoxycrotonylglycine is then reacted with acetic anhydride and sodium acetate to form 3-methoxycrotonylglycine acetate.", "Step 4: 3-methoxycrotonylglycine acetate is then hydrolyzed with sodium hydroxide to form 3-Formylcrotyl acetate." ] } | |
CAS No. |
14918-80-0 |
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
[(E)-3-methyl-4-oxobut-2-enyl] acetate |
InChI |
InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+ |
InChI Key |
LPDDKAJRWGPGSI-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=C\COC(=O)C)/C=O |
SMILES |
CC(=CCOC(=O)C)C=O |
Canonical SMILES |
CC(=CCOC(=O)C)C=O |
14918-80-0 | |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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